molecular formula C6H11BrO4 B12681362 1,2-Anhydro-6-bromo-6-deoxygalactitol CAS No. 83349-35-3

1,2-Anhydro-6-bromo-6-deoxygalactitol

Cat. No.: B12681362
CAS No.: 83349-35-3
M. Wt: 227.05 g/mol
InChI Key: TTXMHDKJKIQMDJ-UHFFFAOYSA-N
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Description

1,2-Anhydro-6-bromo-6-deoxygalactitol: is a synthetic organic compound that belongs to the class of epoxides It is derived from galactitol, a sugar alcohol, by introducing a bromine atom and forming an anhydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through a multi-step process starting from galactitol. The primary steps involve:

    Bromination: Galactitol is treated with a brominating agent, such as hydrobromic acid, to introduce the bromine atom at the 6th position.

    Formation of Anhydro Bridge: The brominated intermediate undergoes a cyclization reaction to form the anhydro bridge, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or aldehydes.

    Reduction Products: Compounds with reduced functional groups, such as alcohols.

Scientific Research Applications

1,2-Anhydro-6-bromo-6-deoxygalactitol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-anhydro-6-bromo-6-deoxygalactitol involves its interaction with biological molecules. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or interference with DNA replication, contributing to its antitumor effects .

Comparison with Similar Compounds

Uniqueness: 1,2-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific structure, which combines an epoxide ring with a bromine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-1-(oxiran-2-yl)butane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMHDKJKIQMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C(CBr)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83349-35-3
Record name Galactitol, 1,2-anhydro-6-bromo-6-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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